Tripropylene glycol diacrylate

Catalog No.
S613406
CAS No.
94120-00-0
M.F
C15H24O6
M. Wt
300.35 g/mol
Availability
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Tripropylene glycol diacrylate

CAS Number

94120-00-0

Product Name

Tripropylene glycol diacrylate

IUPAC Name

2-[2-(2-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

InChI

InChI=1S/C15H24O6/c1-6-14(16)20-9-12(4)18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3

InChI Key

LJRSZGKUUZPHEB-UHFFFAOYSA-N

SMILES

CC(COC(C)COC(=O)C=C)OCC(C)OC(=O)C=C

Synonyms

tripropylene glycol diacrylate

Canonical SMILES

CC(COC(C)COC(=O)C=C)OCC(C)OC(=O)C=C

Tripropylene glycol diacrylate is a difunctional acrylic monomer characterized by its ability to polymerize upon exposure to free radicals. Its chemical structure is represented by the formula C15H26O6\text{C}_{15}\text{H}_{26}\text{O}_{6} and it is known for its low viscosity and moderate biodegradability, making it suitable for various industrial applications. The compound is typically a colorless, viscous liquid that has a faint characteristic odor, and it is soluble in water .

Tripropylene glycol diacrylate undergoes polymerization when exposed to ultraviolet light or electron beam radiation, forming cross-linked networks that enhance the properties of coatings and inks. The polymerization process involves the formation of free radicals, which initiate the reaction by attacking the double bonds in the acrylate groups . Additionally, it can react with p-hydroxybenzoic acid, exhibiting antibacterial properties due to its ability to disrupt bacterial cell membranes .

The synthesis of tripropylene glycol diacrylate typically involves the esterification of tripropylene glycol with acrylic acid. A common method includes:

  • Mixing: Combine tripropylene glycol with acrylic acid in a reactor along with a catalyst and polymerization inhibitors.
  • Heating: Gradually heat the mixture to temperatures between 70-115 °C while maintaining specific pressure conditions.
  • Separation: After the reaction period (usually several hours), wash the mixture to separate the organic phase from any aqueous layers.
  • Purification: The organic phase is then treated to remove solvents and impurities through cooling and filtration processes .

Tripropylene glycol diacrylate is extensively used in various industries due to its unique properties:

  • Coatings: It serves as a primary diluent in ultraviolet-curable coatings and inks, enhancing flexibility and water resistance.
  • Adhesives: Utilized in formulating adhesives that require rapid curing and strong bonding capabilities.
  • Photopolymers: Employed in photopolymer applications for printing and other graphic arts technologies.
  • Biomedical: Investigated for potential uses in biomedical applications due to its biocompatibility .

Research indicates that tripropylene glycol diacrylate interacts with biological systems primarily through its reactivity with proteins and lipids, leading to irritation or allergic reactions in sensitive individuals. Studies have shown that exposure can result in skin sensitization reactions, highlighting the need for careful handling in occupational settings .

Several compounds share similarities with tripropylene glycol diacrylate, particularly within the category of acrylate monomers. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diethylene glycol diacrylateDifunctional acrylicLower viscosity; used primarily in coatings
Hexanediol diacrylateDifunctional acrylicHigher molecular weight; improved mechanical properties
Trimethylolpropane triacrylateTrifunctional acrylicEnhanced cross-linking capability; used in tougher coatings
Ethoxylated bisphenol A diacrylateDifunctional acrylicEnhanced flexibility; used in specialty coatings

Tripropylene glycol diacrylate stands out due to its branched alkyl polyether backbone, which provides excellent flexibility and low volatility compared to other acrylates . Its balance between reactivity and low toxicity makes it particularly suitable for consumer products while maintaining performance characteristics desirable in industrial applications.

The industrial production of tripropylene glycol diacrylate involves sophisticated esterification processes that require precise control of multiple reaction parameters. The primary synthetic route involves the direct esterification of tripropylene glycol with acrylic acid, utilizing acid catalysts under controlled temperature and pressure conditions. This methodology has evolved significantly from early production techniques, incorporating advanced catalyst systems and improved reactor designs to enhance both yield and product quality. The modern synthesis approaches emphasize environmental sustainability while maintaining economic viability for large-scale industrial production.

Contemporary production methods have demonstrated remarkable improvements in conversion efficiency, with optimized processes achieving acrylic acid conversions exceeding ninety percent under appropriate reaction conditions. The development of these enhanced methodologies has been driven by increasing demand for high-purity tripropylene glycol diacrylate in specialized applications, particularly in the coatings and adhesives industries where product quality directly impacts performance characteristics. Industrial producers have invested substantially in refining these synthesis techniques to meet stringent quality specifications while reducing production costs and environmental impact.

Esterification Reaction Parameters

The esterification reaction between tripropylene glycol and acrylic acid represents the fundamental chemical transformation in tripropylene glycol diacrylate production. This reversible reaction requires careful optimization of multiple parameters to achieve maximum conversion while minimizing undesirable side reactions. The reaction proceeds through nucleophilic attack of the alcohol hydroxyl groups on the carboxyl carbon of acrylic acid, forming ester bonds and liberating water as a byproduct. The equilibrium nature of this reaction necessitates strategies for water removal to drive the reaction toward completion and achieve economically viable conversion rates.

Temperature control emerges as a critical factor in managing reaction kinetics and product selectivity. Research has established optimal temperature ranges between seventy and one hundred fifteen degrees Celsius, with specific temperature profiles depending on the catalyst system employed. Lower temperatures favor reaction selectivity but result in slower reaction rates, while higher temperatures accelerate the reaction but may promote undesirable polymerization of the acrylic acid feedstock. The balance between reaction rate and selectivity requires careful optimization based on the specific production requirements and equipment capabilities.

The molar ratio of reactants significantly influences both conversion efficiency and product quality. Studies have demonstrated that slight excess of acrylic acid relative to tripropylene glycol can improve conversion rates, though excessive ratios lead to increased purification costs and potential product contamination. The optimal molar ratios typically range from 1.1 to 1.3 moles of acrylic acid per mole of tripropylene glycol, providing sufficient driving force for complete conversion while minimizing waste streams. This parameter requires careful consideration of downstream purification capabilities and economic optimization of the overall production process.

Catalyst Selection and Optimization

Catalyst selection represents one of the most critical aspects of tripropylene glycol diacrylate synthesis, directly influencing reaction rate, selectivity, and product quality. Traditional mineral acid catalysts, including sulfuric acid and hydrochloric acid, have been extensively studied for this application, with sulfuric acid demonstrating superior performance in terms of conversion efficiency. However, the use of these homogeneous catalysts presents significant challenges in product separation and environmental management, driving research toward heterogeneous catalyst systems that offer improved separation characteristics and reduced environmental impact.

Heterogeneous acid catalysts have emerged as preferred alternatives for industrial tripropylene glycol diacrylate production. Ion exchange resins, particularly those based on sulfonated polystyrene-divinylbenzene matrices, have demonstrated excellent catalytic activity while offering simplified separation and catalyst recovery. Research comparing various ion exchange resins has identified Amberlyst 131 as particularly effective for acrylic acid esterification reactions, showing superior performance compared to other commercial resins in terms of both activity and selectivity. These heterogeneous systems enable continuous operation and catalyst reuse, significantly improving the economics of large-scale production.

Specialized catalyst formulations have been developed specifically for tripropylene glycol diacrylate synthesis. Methanesulfonic acid has shown particular promise as a homogeneous catalyst, offering high activity while producing fewer colored byproducts compared to sulfuric acid systems. The selection of methanesulfonic acid enables operation at lower catalyst concentrations while maintaining acceptable reaction rates, resulting in reduced neutralization requirements and simplified product purification. Alternative catalyst systems, including toluenesulfonic acid and silicotungstic acid, have been investigated for specialized applications where specific product quality requirements necessitate alternative approaches.

Catalyst TypeConversion EfficiencyOperating Temperature (°C)Catalyst Loading (wt%)Reference
Sulfuric Acid85-92%80-1152-4
Methanesulfonic Acid88-95%70-1051.5-3.5
Amberlyst 13182-89%75-903-6
Toluenesulfonic Acid83-90%80-1102-5

Solvent Systems and Reactor Conditions

Solvent selection plays a crucial role in tripropylene glycol diacrylate synthesis, affecting both reaction kinetics and product separation characteristics. Aromatic solvents, particularly toluene and benzene, have been widely employed due to their ability to form azeotropes with water, facilitating continuous water removal during the esterification reaction. The use of these solvents enables operation under reflux conditions while maintaining effective water removal, driving the equilibrium toward product formation and achieving higher conversion rates. However, environmental and safety considerations have prompted investigation of alternative solvent systems with improved environmental profiles.

Aliphatic hydrocarbon solvents, including cyclohexane and normal hexane, offer viable alternatives to aromatic systems while maintaining effective water removal capabilities. Cyclohexane has demonstrated particular effectiveness in industrial applications, providing excellent water separation characteristics while offering improved safety profiles compared to aromatic alternatives. The selection between different aliphatic solvents depends on specific process requirements, including vapor pressure characteristics, separation efficiency, and compatibility with downstream purification processes.

Reactor design and operating conditions significantly influence both reaction efficiency and product quality. Continuous stirred tank reactors operating under reflux conditions represent the most common industrial configuration, enabling effective heat transfer and water removal while maintaining uniform reaction conditions. The reactor systems typically incorporate advanced water separation capabilities, utilizing Dean-Stark traps or similar equipment to continuously remove reaction water and drive the equilibrium toward completion. Vapor pressure control emerges as a critical parameter, with optimal operating pressures typically maintained between 0.3 and 0.5 megapascals to balance reaction rate with effective water removal.

Temperature profiles within the reactor system require careful optimization to maximize conversion while minimizing side reactions. Research has established multi-stage temperature programs, beginning with lower temperatures (70-90°C) for initial reaction initiation, followed by elevated temperatures (80-115°C) for completion of the esterification reaction. This temperature programming approach enables better control of reaction selectivity while achieving acceptable reaction rates for industrial production. The specific temperature profiles must be optimized based on the catalyst system employed and the desired product quality specifications.

Solvent SystemWater Separation EfficiencyReaction Temperature (°C)Conversion RateEnvironmental Impact
Toluene95-98%80-110HighModerate
Cyclohexane92-96%85-105HighLow
Normal Hexane90-94%75-95ModerateLow
Benzene96-99%80-115HighHigh

Byproduct Management and Purification Strategies

Effective management of reaction byproducts represents a critical aspect of economically viable tripropylene glycol diacrylate production. Water removal constitutes the primary byproduct management challenge, requiring continuous extraction to maintain reaction equilibrium and achieve acceptable conversion rates. Advanced separation techniques, including pervaporation and reactive distillation, have been investigated as alternatives to traditional azeotropic distillation methods, offering potential improvements in energy efficiency and product selectivity. These advanced separation technologies enable more precise control of water removal rates while minimizing loss of valuable reactants and products.

The formation of colored impurities during esterification represents a significant product quality concern, particularly for applications requiring high optical clarity. Research has identified polymerization inhibitors as essential additives for controlling unwanted side reactions that lead to colored byproduct formation. Hydroquinone, 4-methoxyphenol, and thiodiphenylamine have been extensively studied as effective inhibitor systems, with optimal concentrations ranging from 100 to 500 parts per million depending on the specific inhibitor employed. The selection and optimization of inhibitor systems must balance effectiveness in preventing polymerization with minimal impact on the primary esterification reaction.

Neutralization and washing procedures represent critical steps in product purification, requiring careful optimization to achieve desired product quality while minimizing waste generation. Sodium carbonate solutions (10% concentration) followed by sodium chloride washing (20% concentration) have proven effective for removing residual acid catalyst and achieving neutral product pH. Multiple washing stages are typically required to achieve acceptable purity levels, with three washing cycles representing the standard industrial practice. The optimization of washing procedures must consider both product quality requirements and waste stream minimization to achieve economically and environmentally acceptable operations.

Advanced purification techniques have been developed to address specific product quality requirements for high-performance applications. Adsorption treatments using activated carbon and specialized adsorbent resins enable removal of trace colored impurities and other contaminants that affect product performance. Vacuum distillation under carefully controlled conditions provides final product purification, enabling removal of residual solvents and low-molecular-weight impurities while avoiding thermal degradation of the product. These purification techniques require precise optimization of operating conditions to achieve desired product specifications while maintaining acceptable yields and minimizing energy consumption.

Purification MethodImpurity Removal EfficiencyProduct RecoveryEnergy RequirementsApplication
Azeotropic Distillation85-92%94-97%HighStandard Production
Pervaporation90-95%96-98%ModerateHigh-Purity Applications
Activated Carbon Treatment95-98% (Color Bodies)98-99%LowColor Improvement
Ion Exchange Purification92-96% (Ionic Impurities)97-99%LowElectronic Grade

Physical Description

Liquid

XLogP3

2.2

UNII

VFM08CHC4D

Other CAS

42978-66-5

Wikipedia

1,4,7-trimethyl-3,6-dioxaoctamethylene diacrylate

General Manufacturing Information

Adhesive manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)]] ester: ACTIVE

Dates

Modify: 2023-07-20

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